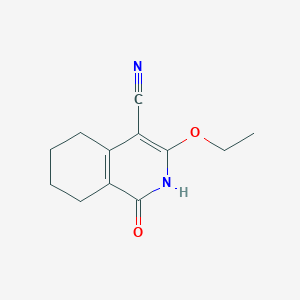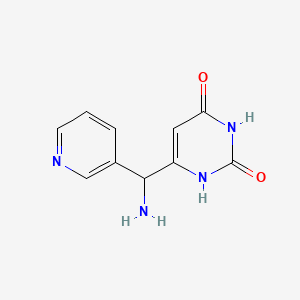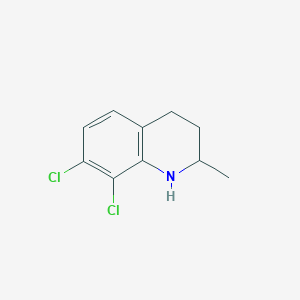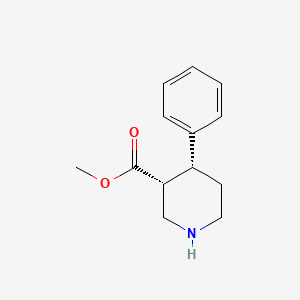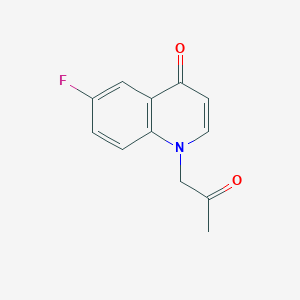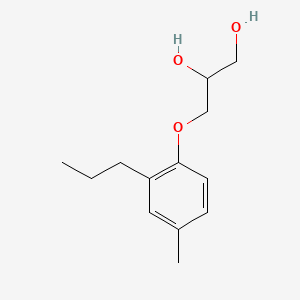
8-Propoxyindolizine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Propoxyindolizine-7-carboxylic acid typically involves the use of classical methodologies such as the Scholtz or Chichibabin reactions . These methods have been overshadowed by newer strategies, including transition metal-catalyzed reactions and oxidative coupling .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-Propoxyindolizine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction can produce alcohols.
Scientific Research Applications
8-Propoxyindolizine-7-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Propoxyindolizine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Indolizine: A nitrogen-containing heterocycle with diverse biological activities.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Indole Derivatives: Exhibit a wide range of biological activities, including antiviral and anti-inflammatory effects.
Uniqueness: 8-Propoxyindolizine-7-carboxylic acid stands out due to its unique structural features and the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and materials.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
8-propoxyindolizine-7-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c1-2-8-16-11-9(12(14)15)5-7-13-6-3-4-10(11)13/h3-7H,2,8H2,1H3,(H,14,15) |
InChI Key |
VNYPFUKNQHUTDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CN2C1=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


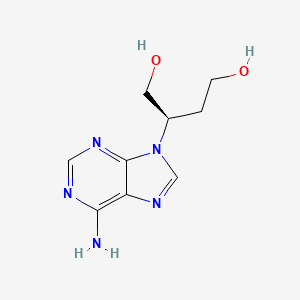

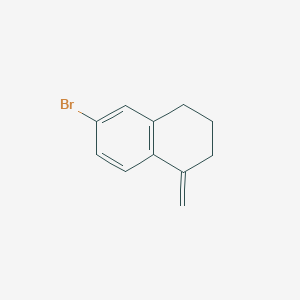
![3-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11885689.png)

